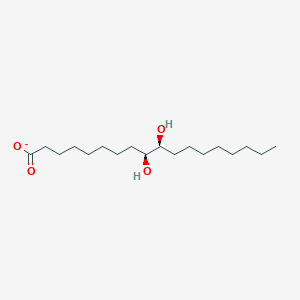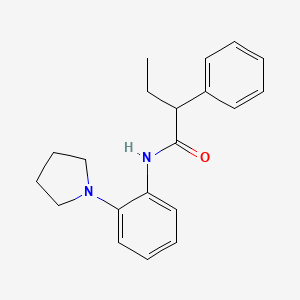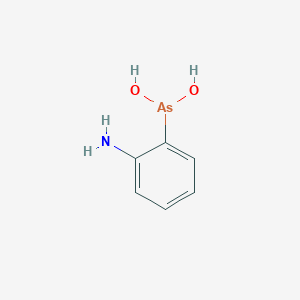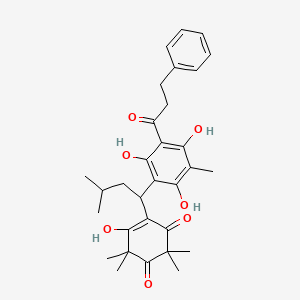
(9S,10S)-9,10-Dihydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S)-9,10-dihydroxyoctadecanoate is a hydroxy fatty acid anion that is the conjugate base of (S,S)-9,10-dihydroxyoctadecanoic acid. It is a hydroxy monocarboxylic acid anion and a hydroxy fatty acid anion. It is a conjugate base of a (S,S)-9,10-dihydroxyoctadecanoic acid.
Aplicaciones Científicas De Investigación
Endocrine Disruption and Cancer Cell Proliferation
(9S,10S)-9,10-Dihydroxyoctadecanoate, identified in ground corncob bedding extracts, has been shown to disrupt endocrine function in rats and stimulate breast cancer cell proliferation in vitro and in vivo. This compound does not compete for estrogen receptor binding, indicating a distinct mechanism of action (Markaverich et al., 2005).
Phase Behavior in Monolayers
Studies on the phase behavior of monohydroxy- and dihydroxy-substituted fatty acids, including 9,10-Dihydroxyoctadecanoate, reveal unique transitions between liquid-expanded and liquid-condensed states. These findings have implications for understanding molecular interactions at interfaces (Huda, Fujio, & Uzu, 1996).
Cytotoxic Effects and Bioactivity
In a study on the roots and rhizomes of Prosopis farcta, 9,10-Dihydroxyoctadecanoate demonstrated potent cytotoxic effects against human lung carcinoma and colon carcinoma cell lines. This highlights its potential for therapeutic applications (Ahmed et al., 2020).
Chromatographic Resolution
A method for resolving 9,10-vic-dihydroxyoctadecanoic acid into enantiomers has been developed, which is crucial for understanding the stereochemical properties of this compound (Takagi, 1994).
Enzymatic and Non-enzymatic Transformations
Research on the allylic epoxy alcohols and trihydroxy products of 9,10-Dihydroxyoctadecanoic acid reveals details about enzymatic and non-enzymatic transformations, providing insights into the chemical behavior of fatty acid derivatives (Thomas et al., 2013).
Industrial Applications
A study demonstrates the synthesis of a new lubricant from used cooking oil involving 9,10-Dihydroxyoctadecanoic acid. This novel compound shows potential as a biolubricant, indicating its industrial utility (Kurniawan, Anwar, & Wahyuningsih, 2017).
Propiedades
Nombre del producto |
(9S,10S)-9,10-Dihydroxyoctadecanoate |
|---|---|
Fórmula molecular |
C18H35O4- |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
(9S,10S)-9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/p-1/t16-,17-/m0/s1 |
Clave InChI |
VACHUYIREGFMSP-IRXDYDNUSA-M |
SMILES isomérico |
CCCCCCCC[C@@H]([C@H](CCCCCCCC(=O)[O-])O)O |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)
![2-[[2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261741.png)

![(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B1261744.png)
![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B1261749.png)




![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B1261755.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-[2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]ethyl]-3-phenylpropanamide](/img/structure/B1261757.png)
![2-phenyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)acetamide](/img/structure/B1261758.png)
